5-((Piperidin-4-yloxy)methyl)thiazole 5-((Piperidin-4-yloxy)methyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17894790
InChI: InChI=1S/C9H14N2OS/c1-3-10-4-2-8(1)12-6-9-5-11-7-13-9/h5,7-8,10H,1-4,6H2
SMILES:
Molecular Formula: C9H14N2OS
Molecular Weight: 198.29 g/mol

5-((Piperidin-4-yloxy)methyl)thiazole

CAS No.:

Cat. No.: VC17894790

Molecular Formula: C9H14N2OS

Molecular Weight: 198.29 g/mol

* For research use only. Not for human or veterinary use.

5-((Piperidin-4-yloxy)methyl)thiazole -

Specification

Molecular Formula C9H14N2OS
Molecular Weight 198.29 g/mol
IUPAC Name 5-(piperidin-4-yloxymethyl)-1,3-thiazole
Standard InChI InChI=1S/C9H14N2OS/c1-3-10-4-2-8(1)12-6-9-5-11-7-13-9/h5,7-8,10H,1-4,6H2
Standard InChI Key CEZPZGWRCXHPDY-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1OCC2=CN=CS2

Introduction

Structural and Chemical Characterization

Molecular Architecture

5-((Piperidin-4-yloxy)methyl)thiazole features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked via a methyleneoxy bridge to a piperidine ring, a six-membered amine heterocycle. The IUPAC name, 5-(piperidin-4-yloxymethyl)-1,3-thiazole, reflects this connectivity. Key structural descriptors include:

PropertyValue
Molecular FormulaC₉H₁₄N₂OS
Molecular Weight198.29 g/mol
Canonical SMILESC1CNCCC1OCC2=CN=CS2
InChI KeyCEZPZGWRCXHPDY-UHFFFAOYSA-N
PubChem CID71636991

The SMILES string illustrates the piperidine ring (C1CNCCC1) connected via an ether-oxygen (O) and methylene group (CC) to the thiazole (C2=CN=CS2).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a nucleophilic substitution reaction between a thiazole derivative and a piperidine precursor. A typical procedure involves:

  • Activation: Treatment of 4-hydroxypiperidine with a base (e.g., NaH) to generate the piperidine oxide nucleophile.

  • Alkylation: Reaction with 5-(chloromethyl)thiazole in anhydrous DMF at 60–80°C for 12–24 hours.

  • Purification: Column chromatography using silica gel with ethyl acetate/hexane eluents.

This method yields ~60–70% purity, necessitating iterative recrystallization from ethanol/water mixtures to achieve >95% purity.

Industrial Manufacturing

Scale-up production employs continuous flow reactors to enhance reaction control and reduce waste. Key parameters include:

ParameterOptimal Condition
Temperature70°C
Residence Time30 minutes
CatalystK₂CO₃ (2 equiv)
SolventAcetonitrile

This approach achieves 85% yield with <5% side products, primarily from thiazole ring decomposition.

Biological Activity and Mechanistic Insights

Mechanism of Action Hypotheses

Molecular docking studies propose two binding modes:

  • Thiazole-Centric Binding: The thiazole sulfur coordinates with Zn²⁺ ions in metalloenzyme active sites.

  • Piperidine-Mediated Interactions: The piperidine nitrogen forms salt bridges with aspartate residues in GPCRs .

These hypotheses require validation via X-ray crystallography or NMR spectroscopy.

Comparative Analysis with Related Derivatives

Structural Analogues

Comparing key derivatives highlights functional group influences:

CompoundStructure ModificationBioactivity
5-((Piperidin-4-yloxy)methyl)thiazoleParent compoundKinase inhibition (predicted)
2-Methyl-5-(Piperidin-4-Yloxy)Benzo[D]ThiazoleBenzothiazole fusionAChE inhibition (IC₅₀ 0.8 µM)
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-aminePyrimidine-thiazole hybridAnticancer (Patent AU2016302384)

The benzo[d]thiazole derivative’s enhanced planarity improves stacking interactions with aromatic enzyme residues, boosting potency .

Pharmacokinetic Considerations

Piperidine-containing compounds generally exhibit:

  • Half-Life: 2–4 hours in rodents due to hepatic CYP3A4 metabolism.

  • BBB Penetration: LogBB values of 0.3–0.7, suggesting moderate brain uptake.

Introducing methyl groups to the piperidine ring (e.g., 4-methylpiperidine analogs) extends half-life by 30% but reduces solubility .

Future Research Directions

Synthetic Optimization

  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.

  • Enantioselective Synthesis: Develop asymmetric catalysis routes to isolate R/S enantiomers for chiral target studies.

Biological Evaluation

Priority investigations include:

  • High-Throughput Screening: Test against kinase libraries (e.g., EGFR, VEGFR).

  • ADMET Profiling: Assess CYP inhibition, hERG liability, and plasma protein binding.

Industrial Applications

  • Continuous Manufacturing: Integrate in-line PAT (Process Analytical Technology) for real-time purity monitoring.

  • Co-crystal Engineering: Improve solubility via co-crystals with succinic acid or nicotinamide.

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